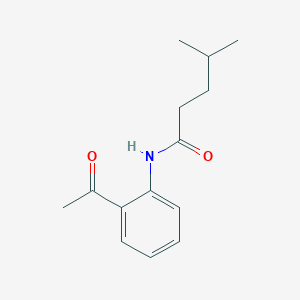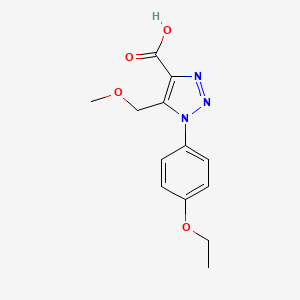
4-(Difluoromethoxy)-1,3-benzothiazol-2-amine
Vue d'ensemble
Description
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and studying the mechanism of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Applications De Recherche Scientifique
Antitumor Properties
4-(Difluoromethoxy)-1,3-benzothiazol-2-amine has been explored for its potential in cancer treatment. Studies have shown that certain benzothiazoles, including derivatives of this compound, possess selective and potent antitumor properties. These compounds are known to induce and be metabolized by cytochrome P450 1A1, leading to active metabolites effective against cancer cells. Researchers have developed prodrugs to enhance solubility and bioavailability, demonstrating significant growth inhibition in sensitive cell lines and tumor models (Bradshaw et al., 2002).
Antimicrobial and Corrosion Inhibition
This compound related compounds have also been studied for their antimicrobial properties. A study conducted by Nayak and Bhat (2023) explored the synthesis of benzothiazole derivatives and their efficacy as antimicrobial agents. These derivatives demonstrated considerable bioactivities, comparable to typical medications. Additionally, their potential as corrosion inhibitors was evaluated, revealing significant inhibition efficiency in certain conditions (Nayak & Bhat, 2023).
Applications in Fluorescent Probes
The application of benzothiazole derivatives in the development of fluorescent probes for sensing pH and metal cations has been investigated. Tanaka et al. (2001) reported on a benzothiazole analogue suitable for sensing zinc cation, with high sensitivity to pH changes in a specific range. This demonstrates the potential of such compounds in developing sensitive and selective fluorescent probes for various applications (Tanaka et al., 2001).
Polymer Material Development
In the field of material science, benzothiazole derivatives have been used in the synthesis of novel polymeric materials. For instance, Toiserkani (2011) synthesized new poly(ether-imide)s incorporating benzothiazole groups, leading to polymers with notable thermal stability and glass transition temperatures. Such materials have potential applications in high-performance polymers due to their enhanced properties (Toiserkani, 2011).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with a compound are determined through toxicological studies. This can include determining the compound’s LD50 (the dose that is lethal to 50% of a population), potential for causing cancer (carcinogenicity), and potential for causing birth defects (teratogenicity) .
Orientations Futures
Propriétés
IUPAC Name |
4-(difluoromethoxy)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2N2OS/c9-7(10)13-4-2-1-3-5-6(4)12-8(11)14-5/h1-3,7H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHFOUUZNXNWQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



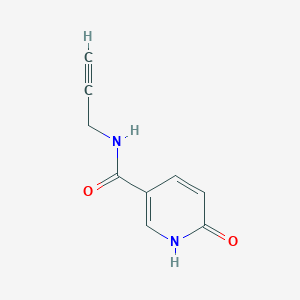
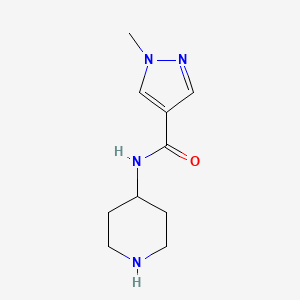
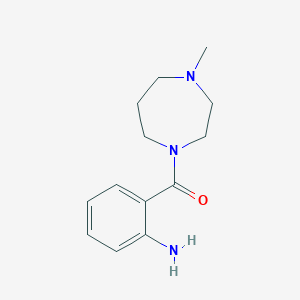
![(5-Methylbenzo[d]isoxazol-3-yl)methanamine](/img/structure/B1414849.png)
![3-Methylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B1414850.png)
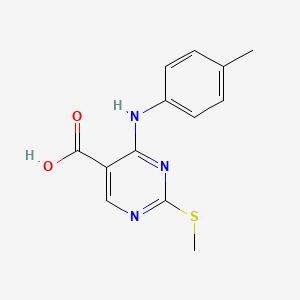
![1-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414857.png)

